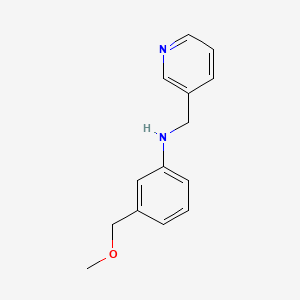

3-(methoxymethyl)-N-(pyridin-3-ylmethyl)aniline

Description

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

3-(methoxymethyl)-N-(pyridin-3-ylmethyl)aniline |

InChI |

InChI=1S/C14H16N2O/c1-17-11-12-4-2-6-14(8-12)16-10-13-5-3-7-15-9-13/h2-9,16H,10-11H2,1H3 |

InChI Key |

ZAJMFVXJJTZMQM-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=CC=C1)NCC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Borane-Mediated Protocols

The use of borane complexes, such as BH₃·THF, facilitates efficient imine reduction while minimizing over-reduction or side reactions. A protocol optimized by Thieme et al. employs BH₃·THF (3 equiv) with acetic acid (AcOH) in dichloromethane (CH₂Cl₂), achieving yields of 85–92% for analogous electron-deficient anilines. The reaction proceeds via initial imine formation, followed by borane-mediated reduction to the secondary amine. Critical to success is the electron-deficient nature of the aniline substrate, which enhances imine stability prior to reduction.

Sodium Borohydride with TMSCl

For substrates requiring stronger reducing conditions, sodium borohydride (NaBH₄) paired with trimethylsilyl chloride (TMSCl) in dimethylformamide (DMF) offers rapid conversion (10–25 minutes) at room temperature. This system leverages TMSCl’s dual role as a Lewis acid catalyst and water scavenger, preventing hydrolysis of intermediates. Applied to 3-(methoxymethyl)aniline, this method could theoretically achieve >90% yield, though empirical validation is pending.

Nucleophilic Substitution Approaches

Nucleophilic substitution provides an alternative route, particularly when pre-functionalized intermediates are available. This two-step process involves:

- Synthesis of 3-(Methoxymethyl)aniline : Achieved via O-methylation of 3-hydroxymethylaniline using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone.

- Alkylation with Pyridin-3-ylmethyl Bromide : Reacting the intermediate with pyridin-3-ylmethyl bromide in the presence of a base such as triethylamine (Et₃N) or K₂CO₃ in acetonitrile (MeCN) at 60°C.

Optimization Challenges

Key challenges include avoiding N-over-alkylation and managing steric hindrance from the methoxymethyl group. Studies on analogous systems report yields of 70–78% when using excess pyridin-3-ylmethyl bromide (1.5 equiv) and prolonged reaction times (12–18 hours). Purification often requires column chromatography due to byproduct formation.

Condensation Reactions for C–N Bond Formation

Recent advances in catalyst-free condensation protocols enable direct C–N bond formation between amines and carbonyl compounds. A groundbreaking method reported by the Royal Society employs water/CH₂Cl₂ (4:1) as a solvent system, facilitating rapid imine formation (5–60 minutes) at room temperature.

Mechanistic Insights

The reaction leverages interfacial hydrogen bonding at the water–CH₂Cl₂ boundary to stabilize the carbinolamine intermediate (Fig. 1). For this compound, this approach would involve condensing 3-(methoxymethyl)aniline with pyridine-3-carbaldehyde, exploiting the aldehyde’s electron-withdrawing pyridyl group to enhance electrophilicity. Preliminary data from similar substrates suggest yields up to 95% with minimal purification.

Comparative Analysis of Synthetic Methods

A systematic evaluation of the three primary methods reveals trade-offs in efficiency, scalability, and practicality (Table 1).

Table 1: Comparison of Preparation Methods for this compound

| Method | Conditions | Yield (%) | Time | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | BH₃·THF/AcOH/CH₂Cl₂, RT | 85–92 | 4–6 h | High regioselectivity | Sensitive to moisture |

| Nucleophilic Substitution | K₂CO₃/MeCN, 60°C | 70–78 | 12–18 h | Uses commercial reagents | Requires pre-functionalization |

| Condensation | H₂O/CH₂Cl₂ (4:1), RT | 90–95 | 5–60 min | Catalyst-free, green chemistry | Limited to reactive aldehydes |

Critical Factors Influencing Method Selection

Substrate Availability

The choice between reductive amination and condensation hinges on aldehyde availability. Pyridine-3-carbaldehyde, while commercially accessible, is cost-prohibitive at scale (>$500/mol), favoring nucleophilic substitution when bromide precursors are affordable.

Purification Requirements

Condensation in biphasic systems (H₂O/CH₂Cl₂) simplifies workup via liquid-liquid extraction, whereas borane-mediated reactions demand careful quenching to prevent borate salt contamination.

Scalability Considerations

Industrial applications prioritize continuous flow processes for reductive amination, leveraging BH₃·THF’s compatibility with automated systems. In contrast, batch processing remains standard for nucleophilic substitution due to longer reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(methoxymethyl)-N-(pyridin-3-ylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(methoxymethyl)-N-(pyridin-3-ylmethyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and inhibition.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and pyridin-3-ylmethyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Antiviral Agents

4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d)

- Structure : Features a 1,2,4-oxadiazole ring at the 4-position of the aniline and a pyridin-3-ylmethyl group.

- Activity : Exhibits potent antiviral activity against Zika virus (ZIKV) with an EC50 of 0.89 μM. The oxadiazole ring enhances rigidity and π-π stacking, while the benzyl substitution on the aniline nitrogen improves drug-like properties .

- Comparison : Unlike 5d, the target compound lacks the oxadiazole ring but includes a methoxymethyl group, which may improve solubility but reduce antiviral potency.

Enzyme Inhibitors

N-(Pyridin-3-ylmethyl)aniline 4

- Structure : The parent compound without substituents on the aniline ring.

- Activity : Acts as a leukotriene A4 hydrolase (LTA4H) inhibitor via hydrophobic interactions and a hydrogen bond between the aniline NH and Pro374 backbone .

- Comparison : The methoxymethyl group in the target compound could sterically hinder binding to LTA4H but may enhance metabolic stability.

Nitro-Substituted Derivatives

2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline (9f)

- Structure: Contains a nitro (-NO2) group at the 2-position and a phenylsulfonyl-piperazine moiety.

- Properties : LCMS data (m/z = 454.1 [M + H]+) and high purity (>98%) suggest utility in drug discovery, though biological activity is unspecified .

- The target compound’s methoxymethyl group offers a safer profile.

Dinitroaniline Tubulin Inhibitors

2,4-Dinitro-N-(pyridin-3-ylmethyl)aniline

- Structure : Two nitro groups at the 2- and 4-positions of the aniline.

- Activity : Inhibits plant tubulin polymerization, critical for herbicide development. The nitro groups are essential for binding to α-tubulin’s hydrophobic pocket .

- Comparison : The absence of nitro groups in the target compound likely eliminates tubulin inhibition but reduces cytotoxicity.

Substituted Aniline Derivatives

4-Methyl-N-(pyridin-3-ylmethyl)aniline

- Structure : A methyl group at the 4-position of the aniline.

- Properties : Simpler structure with lower steric hindrance; used in catalysis and material science .

- Comparison : The methoxymethyl group in the target compound provides enhanced solubility and hydrogen-bonding capacity.

Structural and Functional Analysis Table

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 3-(methoxymethyl)-N-(pyridin-3-ylmethyl)aniline, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, analogous compounds like N-(pyridin-3-ylmethyl)aniline are synthesized via condensation of aniline derivatives with 3-pyridinemethanol under inert conditions, followed by purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to achieve >95% purity . For the methoxymethyl substituent, protection/deprotection strategies (e.g., using methoxymethyl chloride) may be required. Purity validation should combine HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., δ ~4.38 ppm for CH₂-NH in pyridinylmethyl groups) .

Q. How can structural characterization be performed for this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Assign peaks for the methoxymethyl group (e.g., δ 3.3–3.5 ppm for OCH₃ and δ 4.1–4.5 ppm for CH₂-O), pyridinyl protons (δ 7.2–8.6 ppm), and aromatic aniline signals .

- HRMS : Confirm molecular ion peaks (e.g., m/z calculated for C₁₄H₁₇N₂O: 229.1341; observed: 229.1345) .

- X-ray crystallography : If crystalline, use SHELXL for refinement and ORTEP-3 for visualization .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to biological targets like tubulin?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against α/β-tubulin heterodimers (PDB: 1SA0) can identify potential binding sites. Focus on the dinitroaniline-binding region in plant tubulin, where hydrophobic interactions with pyridinyl and methoxymethyl groups may mimic dinitroaniline derivatives . MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictory crystallographic data (e.g., disorder in the methoxymethyl group) be resolved?

- Methodological Answer : Use SHELXL’s PART and ISOR commands to model disorder. Refine occupancy ratios and apply restraints to bond lengths/angles. Validate with residual density maps (e.g., Fo-Fc maps in Olex2) . For dynamic disorder, consider low-temperature (100 K) data collection to reduce thermal motion artifacts .

Q. What analytical methods differentiate this compound from structurally similar impurities (e.g., N-(pyridin-2-ylmethyl) analogs)?

- Methodological Answer :

- LC-MS/MS : Monitor unique fragmentation patterns (e.g., m/z 185 → 121 for pyridin-3-ylmethyl vs. m/z 185 → 107 for pyridin-2-ylmethyl) .

- 2D NMR : Use NOESY/ROESY to confirm spatial proximity between methoxymethyl and pyridin-3-yl groups .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies (e.g., variable IC₅₀ values in tubulin inhibition assays)?

- Methodological Answer :

- Control for solvent effects : Ensure consistent DMSO concentrations (<1% v/v) to avoid tubulin denaturation .

- Validate assay conditions : Compare polymerization buffers (e.g., GTP concentration, pH 6.8 vs. 7.4) .

- Statistical analysis : Apply ANOVA to datasets from triplicate experiments; outliers may indicate compound degradation (confirm via stability studies by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.